
(2S)-2-(4-nitrophenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneacetic acid, alpha-methyl-4-nitro-, (alphaS)- is a chiral compound with the molecular formula C9H9NO4 It is a derivative of benzeneacetic acid, where the alpha carbon is substituted with a methyl group and a nitro group at the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, alpha-methyl-4-nitro-, (alphaS)- typically involves the nitration of alpha-methylbenzeneacetic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Benzeneacetic acid, alpha-methyl-4-nitro-, (alphaS)- can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as iron and hydrochloric acid.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), iron (Fe) with hydrochloric acid (HCl)
Substitution: Various electrophiles in the presence of catalysts or under specific reaction conditions
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones
Reduction: Amino derivatives
Substitution: Varied substituted aromatic compounds depending on the electrophile used
Wissenschaftliche Forschungsanwendungen
Benzeneacetic acid, alpha-methyl-4-nitro-, (alphaS)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its structural features.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of Benzeneacetic acid, alpha-methyl-4-nitro-, (alphaS)- depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the aromatic ring can engage in π-π interactions with proteins or other biomolecules. The compound’s effects are mediated through these interactions, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzeneacetic acid
- Alpha-methylbenzeneacetic acid
- 4-Nitrobenzeneacetic acid
Uniqueness
Benzeneacetic acid, alpha-methyl-4-nitro-, (alphaS)- is unique due to its chiral nature and the presence of both a methyl and a nitro group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
142927-08-0 |
|---|---|
Molekularformel |
C9H9NO4 |
Molekulargewicht |
195.17 g/mol |
IUPAC-Name |
(2S)-2-(4-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H9NO4/c1-6(9(11)12)7-2-4-8(5-3-7)10(13)14/h2-6H,1H3,(H,11,12)/t6-/m0/s1 |
InChI-Schlüssel |
RBSRRICSXWXMRC-LURJTMIESA-N |
Isomerische SMILES |
C[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
Kanonische SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2Z,4E,6E,8E)-9-(3-chloro-1H-pyrrol-2-yl)nona-2,4,6,8-tetraen-2-yl]-4-methoxy-5-methyl-2,3-dihydropyran-6-one](/img/structure/B15131675.png)
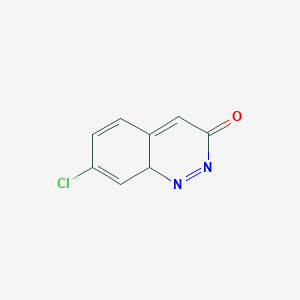

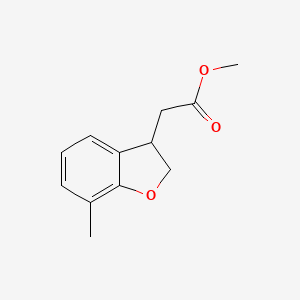
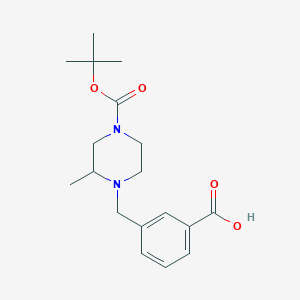
![Endo-tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B15131710.png)
![ethyl 2-{[(1E)-2-acetyl-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl]amino}acetate](/img/structure/B15131720.png)
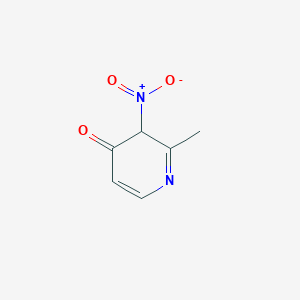


![(6R,7R)-Benzhydryl 7-amino-8-oxo-3-((Z)-prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B15131739.png)
![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B15131741.png)
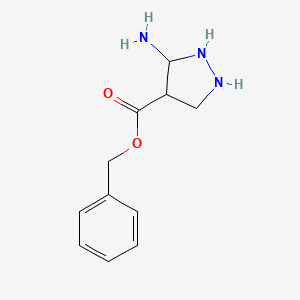
![4-[(2,2-Dimethylpropanoyl)oxy]benzenesulfonic acid sodium](/img/structure/B15131749.png)
